L-THREONINE (13C4)
Description
Structural and Isotopic Definition
L-threonine labeled with carbon-13 at four positions, chemically designated as L-threonine (carbon-13, four positions), represents a specifically modified form of the essential amino acid threonine where four carbon atoms have been replaced with the stable isotope carbon-13. The molecular structure maintains the characteristic features of natural L-threonine while incorporating isotopic labeling that enables advanced analytical applications. The compound exhibits the systematic name (2S,3R)-2-amino-3-hydroxybutanoic acid with the molecular formula showing the isotopic substitution pattern.
The isotopic composition involves the replacement of naturally occurring carbon-12 atoms with carbon-13 isotopes at specific positions within the molecular framework. The molecular weight of the labeled compound is 123.09 daltons, representing an increase of 4 daltons compared to the unlabeled counterpart due to the incorporation of four carbon-13 atoms. This mass shift enables precise differentiation during mass spectrometric analysis and provides the foundation for quantitative applications in biological research.
The stereochemical configuration remains identical to natural L-threonine, maintaining the (2S,3R) absolute configuration that is essential for biological activity and proper incorporation into protein structures. The hydroxyl side chain characteristic of threonine is preserved, allowing the labeled compound to participate in the same hydrogen bonding interactions and post-translational modifications as the natural amino acid. The isotopic labeling does not alter the fundamental chemical properties or biological behavior of the amino acid, ensuring that experimental results reflect genuine biological processes rather than artifacts introduced by the labeling methodology.
| Property | L-Threonine (Carbon-13, Four Positions) | Natural L-Threonine |
|---|---|---|
| Molecular Weight | 123.09 g/mol | 119.12 g/mol |
| Mass Shift | +4 Da | Reference |
| Isotopic Purity | 97-99% Carbon-13 | Natural abundance |
| Chemical Purity | 95-98% | Variable |
| Stereochemistry | (2S,3R) | (2S,3R) |
Historical Development of Isotope-Labeled Amino Acids
The development of isotope-labeled amino acids emerged from pioneering work in the early 20th century when Frederick Soddy first provided evidence for the existence of isotopes. The recognition that elements could occupy the same position in the periodic table while differing in mass due to varying neutron numbers laid the foundation for isotopic labeling technologies. The subsequent development of mass spectrometry by Nobel laureates J.J. Thomson and F.W. Aston enabled the accurate separation, identification, and quantification of isotopic variants, expanding the known catalog of stable and radioactive isotopes to over 300 distinct forms.
The biological applications of stable isotopes began to emerge in the 1930s with the successful isolation and concentration of nitrogen-15 by Harold Urey in 1937. This breakthrough provided researchers with tools for investigating the metabolic fate of nitrogen-containing compounds, including amino acids and proteins. The concentration and isolation of stable isotopes of hydrogen, carbon, nitrogen, and oxygen during the late 1930s provided Rudolph Schoenheimer and colleagues with an array of tools for probing metabolic processes in health and disease. These early investigations established the conceptual framework for using isotopic tracers to follow biochemical transformations within living systems.
The specific development of carbon-13 labeled amino acids gained momentum with advances in isotope production and purification technologies. The ability to incorporate carbon-13 into organic compounds at specific positions required sophisticated synthetic methodologies and analytical techniques to verify isotopic incorporation and purity. The development of nuclear magnetic resonance spectroscopy provided a powerful tool for characterizing carbon-13 labeled compounds and enabled their application in structural and dynamic studies of biological macromolecules. The introduction of Stable Isotope Labeling by Amino Acids in Cell culture technology in 2002 by Matthias Mann further expanded the applications of isotope-labeled amino acids in quantitative proteomics.
Role in Stable Isotope Tracer Methodologies
L-threonine labeled with carbon-13 at four positions serves as a fundamental component in stable isotope tracer methodologies, enabling researchers to track metabolic processes and investigate protein dynamics with exceptional precision. The incorporation of carbon-13 isotopes provides a mass signature that can be detected and quantified using mass spectrometry, allowing for the differentiation between labeled and unlabeled compounds in complex biological matrices. This capability forms the basis for numerous analytical applications, including metabolomics studies, protein turnover investigations, and biomolecular nuclear magnetic resonance experiments.
In biomolecular nuclear magnetic resonance applications, the carbon-13 labeled threonine enables detailed structural and dynamic studies of proteins and nucleic acid complexes. The isotopic labeling enhances nuclear magnetic resonance sensitivity and provides specific resonance assignments that facilitate the interpretation of complex spectra. Researchers have utilized threonine methyl group labeling for nuclear magnetic resonance studies of protein-nucleic acid complexes, taking advantage of the high propensity of threonine residues at protein-DNA and protein-RNA interfaces. The specific labeling pattern allows for the investigation of binding interactions and conformational changes that occur during molecular recognition processes.
The compound plays a crucial role in Stable Isotope Labeling by Amino Acids in Cell culture methodologies, where cells are cultivated in medium containing the isotope-labeled amino acid. During cellular growth and protein synthesis, the labeled threonine becomes incorporated into all newly synthesized proteins, creating a population of isotopically labeled proteins that can be distinguished from unlabeled counterparts using mass spectrometry. This approach enables quantitative comparisons between different experimental conditions and has been extensively applied to studies of cell signaling, post-translational modifications, and protein-protein interactions.
| Application Area | Methodology | Detection Method | Research Applications |
|---|---|---|---|
| Metabolomics | Tracer incorporation | Mass spectrometry | Pathway analysis, flux measurements |
| Proteomics | Cell culture labeling | Mass spectrometry | Quantitative protein analysis |
| Nuclear Magnetic Resonance | Direct labeling | Nuclear magnetic resonance spectroscopy | Structural studies, dynamics |
| Metabolism Studies | Dietary incorporation | Isotope ratio mass spectrometry | Protein turnover, synthesis rates |
Nomenclature and Isotopomer Specifications
The nomenclature for L-threonine labeled with carbon-13 at four positions follows established conventions for isotope-labeled compounds, incorporating specific designations that indicate the isotope type, number of labeled positions, and isotopic enrichment levels. The compound is systematically referred to as L-threonine (carbon-13, four positions) or L-threonine-carbon-13-four, with the isotopic labeling indicated through specialized notation systems. Chemical Abstracts Service registry numbers distinguish the labeled compound from its natural counterpart, with the carbon-13 four-position variant assigned registry number 55443-53-3.
Commercial specifications for the compound typically indicate isotopic purity levels ranging from 97% to 99% carbon-13 enrichment at the four labeled positions. Chemical purity specifications generally require a minimum of 95% overall purity, with some preparations achieving 98% chemical purity. The isotopic enrichment is measured using isotope ratio mass spectrometry or nuclear magnetic resonance spectroscopy to verify the incorporation of carbon-13 at the designated positions and to quantify any isotopic impurities that may be present.
The isotopomer specifications include detailed information about the labeling pattern within the threonine molecule. The four carbon positions that are labeled with carbon-13 encompass the complete carbon skeleton of the amino acid, including the carboxyl carbon, the alpha carbon, the beta carbon, and the gamma methyl carbon. This uniform labeling pattern ensures that all carbon-containing fragments generated during analytical procedures will exhibit the isotopic signature, providing comprehensive coverage for metabolic tracing and structural studies.
| Specification Parameter | Typical Values | Analytical Method |
|---|---|---|
| Carbon-13 Isotopic Purity | 97-99% | Isotope ratio mass spectrometry |
| Chemical Purity | 95-98% | High-performance liquid chromatography |
| Molecular Weight | 123.09 g/mol | Mass spectrometry |
| Mass Shift | +4 Da | Mass spectrometry |
| Stereochemical Purity | >99% L-form | Chiral chromatography |
| Water Content | <1% | Karl Fischer titration |
Properties
Molecular Weight |
123.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
L-Threonine (13C4) is widely used in metabolic research due to its role in protein synthesis and metabolic pathways. The incorporation of isotopically labeled threonine allows researchers to trace metabolic pathways and understand cellular metabolism at a deeper level.
- Deep Labeling Techniques : A study demonstrated that deep 13C labeling can identify numerous endogenous metabolites in human cancer cells. This method revealed the activity of various metabolic pathways, including purine and pyrimidine synthesis, which are essential for cell proliferation and survival .
- NMR Studies : L-Threonine (13C4) is utilized in NMR-based research to probe the structure and dynamics of biological macromolecules. Its isotope-labeled forms facilitate studies on protein interactions and modifications, which are vital for understanding biochemical processes .
Cancer Research
Recent studies have highlighted the role of threonine in cancer biology, particularly in glioblastoma.
- Translation Regulation : Research indicates that threonine plays a significant role in modulating tRNA modifications in glioblastoma stem cells. The enzyme YRDC utilizes threonine to facilitate the N6-threonylcarbamoyladenosine (t6A) modification of tRNA, which shifts translation towards genes associated with mitosis. This suggests that dietary manipulation of threonine levels could be a potential therapeutic strategy for targeting glioblastoma growth .
Animal Nutrition
L-Threonine is essential in animal feed formulations, particularly for monogastric animals like pigs and poultry.
- Efficacy and Safety : A study assessed L-Threonine produced by fermentation using a genetically modified strain of Escherichia coli. The findings confirmed that this source of L-Threonine is safe for animal consumption and effective in improving growth performance when added to feed .
- Dietary Supplementation : Threonine supplementation is critical for optimal growth and health in livestock, as it supports protein synthesis and overall metabolic functions.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
L-Threonine (¹³C₄) is part of a broader class of isotopically labeled amino acids. Below is a detailed comparison with its analogs:
Table 1: Key Properties of L-Threonine Isotopologs
| Compound | Isotopic Labeling | Molecular Formula | Molecular Weight (g/mol) | Applications | Suppliers |
|---|---|---|---|---|---|
| L-Threonine (¹³C₄) | ¹³C (4 positions) | CH₃CH(OH)CH(NH₂)COOH | 123.09 | NMR spectroscopy, carbon flux studies | CIL, Fisher Scientific |
| L-Threonine (D₅) | D (5 positions) | CD₃CD(OH)CD(NH₂)COOH | 129.11 | Pharmacokinetics, mass spectrometry (MS) | CIL, Shanghai Zhenzhun |
| L-Threonine (¹⁵N) | ¹⁵N (amide nitrogen) | C₄H₉¹⁵NO₃ | 124.08 | Nitrogen metabolism studies | InvivoChem, GLPBIO |
| L-Threonine (¹³C₄,¹⁵N) | ¹³C₄, ¹⁵N | ¹³C₄H₉¹⁵NO₃ | 124.08 | Dual isotopic tracing, protein NMR | CIL |
| Unlabeled L-Threonine | None | C₄H₉NO₃ | 119.12 | General biochemical assays | Various suppliers |
Key Research Findings
¹³C₄-Labeled Threonine :
- Used to track carbon flow in metabolic pathways, such as glycine synthesis and protein glycosylation .
- Enables precise analysis of protein folding and ligand-binding dynamics via ¹³C-NMR .
D₅-Labeled Threonine :
- Deuterium substitution alters pharmacokinetic profiles, making it valuable for drug development .
- Provides higher molecular weight signals in MS, improving detection sensitivity .
¹⁵N-Labeled Threonine: Critical for studying nitrogen incorporation in amino acid biosynthesis and enzyme mechanisms . Used in ¹⁵N-¹H correlation spectroscopy (HSQC) to resolve protein backbone dynamics .
Multiplex Labeling (¹³C₄,¹⁵N) :
- Facilitates simultaneous tracking of carbon and nitrogen in complex systems, such as microbial consortia .
Functional and Structural Distinctions
- Isotopic Specificity :
- Thermodynamic Stability: Deuterated variants (e.g., D₅) exhibit slower metabolic turnover due to the kinetic isotope effect, which can stabilize intermediates in enzymatic assays .
Commercial Availability and Purity
Preparation Methods
Microbial Fermentation Using 13C-Labeled Precursors
Overview:
The most common and industrially scalable method for preparing L-Threonine (13C4) is microbial fermentation. This process uses genetically engineered microorganisms cultivated in media containing carbon-13 labeled substrates such as 13C-glucose or 13C-labeled glycerol. The microorganisms incorporate the 13C atoms into the biosynthesized L-Threonine during their metabolic processes.
- Microorganisms: Strains of Escherichia coli, Corynebacterium glutamicum, or Brevibacterium species are commonly used due to their high yield and well-understood metabolic pathways.
- Isotopic Labeling: Uniform or site-specific 13C labeling is achieved by feeding the culture with 13C-enriched carbon sources.
- Purification: After fermentation, L-Threonine (13C4) is isolated and purified using chromatographic techniques such as ion-exchange chromatography and crystallization to achieve high isotopic and chemical purity.
- High yield and scalability.
- Incorporation of multiple isotopes possible (e.g., 13C, 15N).
- Cost-effective for large-scale production.
- Requires expensive isotopically labeled substrates.
- Complex downstream purification to remove unlabeled impurities.
Enzymatic Synthesis via L-Threonine Transaldolase
Overview:
Recent research has identified an enzymatic approach involving L-threonine transaldolase (L-TTA), an enzyme that catalyzes the formation of β-hydroxy-α-amino acids, including L-threonine derivatives. This method exploits the enzyme's ability to transfer aldehyde groups to L-threonine, enabling the synthesis of labeled L-threonine analogs with high stereochemical purity.
- The gene cluster for the biosynthesis of β-lactone antibiotic obafluorin includes an L-threonine transaldolase responsible for synthesizing L-threo-β-hydroxy-α-amino acids.
- Cloning and expression of this enzyme in microbial hosts allow enzymatic preparation of labeled L-threonine derivatives.
- This enzymatic method offers a biocatalytic route to prepare L-threonine with specific isotopic labels, potentially including 13C4-labeled forms.
- High stereoselectivity and regioselectivity.
- Mild reaction conditions compared to chemical synthesis.
- Potential for producing rare isotopically labeled analogs.
- Enzyme availability and stability can be limiting.
- Requires optimization of expression and reaction conditions.
- Currently more suitable for research-scale production.
Chemical Synthesis and Isotopic Incorporation
Overview:
Chemical synthesis of L-Threonine (13C4) is less common due to the complexity of stereoselective amino acid synthesis but can be employed for site-specific labeling. This involves multi-step organic synthesis starting from 13C-labeled precursors such as 13C-labeled glycine or serine derivatives.
- Synthesis of chiral intermediates with 13C labeling.
- Introduction of hydroxyl and amino groups with stereochemical control.
- Final purification by chromatographic methods.
- Precise control over isotopic labeling sites.
- Useful for producing small quantities of highly specific isotopologues.
- Labor-intensive and costly.
- Lower overall yield compared to fermentation.
- Requires expertise in stereoselective synthesis.
Comparative Summary of Preparation Methods
| Preparation Method | Scale | Isotopic Incorporation | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Microbial Fermentation | Industrial | Uniform or site-specific | High yield, high purity | Scalable, cost-effective | Expensive labeled substrates |
| Enzymatic Synthesis (L-TTA) | Research scale | Site-specific | High stereoselectivity | Mild conditions, selective | Enzyme availability, scale-up |
| Chemical Synthesis | Small scale | Site-specific | Moderate yield | Precise labeling control | Complex, costly, low yield |
Detailed Research Insights
Enzymatic Pathway Elucidation: Studies on the biosynthetic gene cluster of obafluorin revealed that L-threonine transaldolase (ObaG) catalyzes the formation of L-threo-β-hydroxy-α-amino acids, suggesting a biocatalytic route for labeled L-threonine derivatives.
Metabolic Engineering: Advances in metabolic engineering have enabled the development of microbial strains optimized for incorporation of 13C-labeled substrates into amino acids, including L-threonine, enhancing yield and isotopic enrichment.
Cell-Free Protein Synthesis: Protocols involving cell-free extracts supplemented with 13C-labeled amino acids (including L-threonine 13C4) allow for controlled synthesis of labeled proteins, implying the availability of high-purity labeled amino acids from microbial or enzymatic sources.
Q & A
Q. What are the critical considerations for synthesizing and characterizing L-Threonine (¹³C₄) in laboratory settings?
- Methodological Answer : L-Threonine (¹³C₄) synthesis involves isotopic enrichment via chemical or microbial fermentation methods. For chemical synthesis, precise control of reaction conditions (pH, temperature, and substrate concentration) is essential to ensure high isotopic purity (>98%) and yield. Microbial fermentation using E. coli or Bacillus subtilis strains requires optimized growth media with ¹³C-labeled glucose as the carbon source . Post-synthesis, characterization employs nuclear magnetic resonance (NMR) spectroscopy to confirm ¹³C incorporation at positions 1–4 and mass spectrometry (MS) to verify molecular integrity (e.g., m/z 123.12 for [M+H]⁺). Purification via ion-exchange chromatography removes unlabeled byproducts .
Q. How can researchers ensure accurate quantification of L-Threonine (¹³C₄) in complex biological matrices?
- Methodological Answer : Use isotope dilution mass spectrometry (IDMS) with a deuterated internal standard (e.g., L-Threonine-D5) to correct for matrix effects. For protein-bound threonine, hydrolyze samples in 6M HCl at 110°C for 24 hours, followed by derivatization with dansyl chloride for LC-MS/MS analysis. Calibration curves must span 0.1–100 µM, with inter-day precision <15% .
Advanced Research Questions
Q. What experimental designs are optimal for tracing L-Threonine (¹³C₄) in metabolic flux analysis (MFA)?
- Methodological Answer : Design pulse-chase experiments with ¹³C₄-labeled threonine administered to cell cultures under controlled nutrient conditions. Sample at timed intervals (e.g., 0, 15, 30, 60 minutes) and extract metabolites for GC-MS or LC-HRMS . Use computational tools like OpenFlux to model isotopic enrichment in downstream pathways (e.g., glycine/serine biosynthesis). Control variables: cell density, pH, and O₂/CO₂ levels .
Q. How can contradictory data in L-Threonine (¹³C₄) metabolic studies be resolved?
- Methodological Answer : Contradictions often arise from isotopic dilution or pathway crosstalk. Apply compartmentalized metabolic modeling to distinguish cytosolic vs. mitochondrial contributions. Validate with genetic knockouts (e.g., thrA mutants in E. coli) to isolate specific enzymatic steps. Cross-reference NMR-based positional enrichment data with MS-derived isotopomer distributions .
Q. What strategies minimize interference from endogenous threonine in ¹³C₄ tracer studies?
- Methodological Answer : Pre-treat experimental systems (e.g., mammalian cells, bacterial cultures) with threonine-free media for 12–24 hours to deplete endogenous pools. Use silac (stable isotope labeling by amino acids in cell culture) -adapted protocols for eukaryotic systems. Quantify residual unlabeled threonine via parallel reaction monitoring (PRM) and adjust tracer concentrations dynamically .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling L-Threonine (¹³C₄) in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for powder handling to avoid inhalation of particulates.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as chemical waste.
- Storage : Keep in airtight containers at 4°C, away from oxidizers (e.g., HNO₃) .
Data Interpretation and Reporting
Q. How should researchers report isotopic enrichment data for L-Threonine (¹³C₄) in peer-reviewed studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
